2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
Structural Classification and IUPAC Nomenclature
The compound belongs to the 1,2,4-triazole-acetamide hybrid family, characterized by a triazole core substituted with a butyl group at position 4, a 2-furyl moiety at position 5, and a sulfanyl-acetamide side chain linked to a 4-ethoxyphenyl group. Its IUPAC name, 2-{[4-butyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide , reflects this arrangement.
The molecular formula C₂₀H₂₄N₄O₃S (molecular weight: 400.5 g/mol) underscores its moderate hydrophobicity, with key functional groups contributing to its bioactivity:
- Triazole ring : Provides hydrogen-bonding capacity and metabolic stability.
- Butyl chain : Enhances lipophilicity, influencing membrane permeability.
- 2-Furyl group : Imparts π-π stacking interactions with biological targets.
- 4-Ethoxyphenyl acetamide : Modulates electronic properties and target selectivity.
A comparative analysis of structurally related compounds reveals distinct features (Table 1):
Table 1: Structural and functional comparison of triazole-acetamide derivatives.
Historical Development of Triazole-Based Acetamide Derivatives
The evolution of 1,2,4-triazole-acetamide hybrids began with early analogs like 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol , which demonstrated foundational antimicrobial and anti-inflammatory properties. By the 2010s, researchers optimized substituents to improve pharmacokinetics, leading to derivatives such as N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , which exhibited enhanced blood-brain barrier penetration.
Key milestones include:
Significance in Heterocyclic Chemistry and Drug Discovery
The compound’s triazole core acts as a bioisostere for carboxylic acids and amides, enabling reversible interactions with enzymes and receptors. Its 2-furyl and 4-ethoxyphenyl groups synergistically contribute to:
- Target selectivity : The furyl moiety engages in hydrophobic interactions with protein pockets, while the ethoxy group stabilizes binding via polar contacts.
- Metabolic resistance : The triazole ring’s stability against oxidative degradation improves half-life compared to imidazole analogs.
Recent studies highlight its potential in:
- Oncology : Triazole-acetamides inhibit kinases involved in tumor proliferation.
- Neurology : Derivatives modulate GABA receptors, showing anticonvulsant activity.
- Infectious diseases : Structural analogs disrupt microbial cell wall synthesis.
A synthetic pathway comparison illustrates methodological advances (Table 2):
Table 2: Synthetic routes for triazole-acetamide derivatives.
Properties
Molecular Formula |
C20H24N4O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[[4-butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H24N4O3S/c1-3-5-12-24-19(17-7-6-13-27-17)22-23-20(24)28-14-18(25)21-15-8-10-16(11-9-15)26-4-2/h6-11,13H,3-5,12,14H2,1-2H3,(H,21,25) |
InChI Key |
BDTCIKYCIJITQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic compound notable for its complex structure, which includes a triazole ring, a furan moiety, and an ethoxyphenylacetamide group. This unique combination of functional groups contributes to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research.
- Molecular Formula : CHNOS
- Molecular Weight : 400.5 g/mol
- CAS Number : 606111-35-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the triazole ring via the reaction of hydrazine with appropriate carbonyl compounds.
- Introduction of the furan ring and butyl group.
- Final attachment of the ethoxyphenylacetamide moiety.
This synthesis can be optimized for yield and purity using various techniques, including continuous flow reactors for industrial applications .
Antimicrobial Properties
Preliminary studies indicate that 2-{[4-butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide exhibits significant antimicrobial activity . The triazole ring is particularly important as it may inhibit enzymes involved in fungal cell wall synthesis, specifically targeting ergosterol biosynthesis .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antifungal | |
| Compound B | Antibacterial | |
| 2-{[4-butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide | Antifungal & Antibacterial |
Anti-inflammatory Effects
In addition to its antimicrobial properties, there are indications that this compound may possess anti-inflammatory effects . However, further research is required to fully elucidate these potential activities and their mechanisms .
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The unique structural features allow it to bind to specific enzymes or receptors that play critical roles in microbial growth and inflammation.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Fungal Inhibition Study : A study demonstrated that the compound effectively inhibited the growth of several fungal strains by disrupting ergosterol synthesis pathways.
- Bacterial Resistance : Research highlighted its potential against antibiotic-resistant bacterial strains, suggesting a novel mechanism of action that warrants further investigation.
Future Directions
The ongoing research into 2-{[4-butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide aims to:
- Validate its anti-inflammatory properties through clinical trials.
- Explore its potential as a lead compound for new antimicrobial agents.
Scientific Research Applications
Biological Activities
Research indicates that 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide exhibits promising antimicrobial and antifungal activities. The triazole moiety is well-documented for its efficacy against various fungal pathogens. Preliminary studies have also suggested potential anti-inflammatory properties, although further research is necessary to substantiate these claims.
Antimicrobial Activity
The compound's antimicrobial properties have been highlighted in several studies. For instance, derivatives of triazole compounds have shown broad-spectrum biological activity, including fungicidal and herbicidal effects. This makes them valuable in addressing the challenges posed by antibiotic-resistant bacteria and fungal infections .
Agricultural Applications
In agriculture, compounds containing triazole rings are utilized as fungicides due to their effectiveness in controlling fungal diseases in crops. The structural features of 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide may allow it to serve a similar function, potentially contributing to integrated pest management strategies.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include forming the triazole ring through reactions with hydrazine and appropriate carbonyl compounds. Subsequent steps involve introducing the furan ring and butyl group before attaching the ethoxyphenylacetamide moiety.
Industrial Production Methods
For industrial-scale production, continuous flow reactors can enhance efficiency. Automation in mixing and reaction monitoring contributes to increased yields and purity levels. Optimizing solvents and reaction conditions is crucial for scaling up production while maintaining product quality.
Case Studies
Several studies have explored the efficacy of triazole derivatives in various applications:
- Antifungal Activity : A study demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species, showcasing their potential as antifungal agents .
- Antibacterial Properties : Research indicated that certain triazole compounds displayed activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
- Agricultural Efficacy : Triazole-based fungicides have been extensively used in agricultural settings to combat fungal pathogens affecting crops, highlighting their importance in sustainable agriculture practices .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Key reagents and products:
Mechanistic insights :
-
Sulfur oxidation proceeds via electrophilic attack on the lone pair of the sulfanyl group.
-
Over-oxidation of the furan ring is kinetically less favorable due to steric protection by the butyl group.
Reduction Reactions
The triazole ring and acetamide group participate in selective reductions:
Structural impact :
-
Reduction of the acetamide to an amine increases solubility in polar solvents.
-
Partial hydrogenation of the furan ring alters electronic properties but preserves triazole reactivity .
Substitution Reactions
The triazole ring’s N- and S-atoms act as nucleophilic centers:
Nucleophilic Aromatic Substitution
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| KNO₃/H₂SO₄ | Para to ethoxy group | Nitro-substituted phenyl ring | Electrophilic nitration at 50°C |
| Cl₂/FeCl₃ | Triazole C-5 | Chlorination at furan-adjacent position | Limited by steric hindrance |
Thiol-Disulfide Exchange
The sulfanyl group participates in disulfide bond formation:
text2 R-SH + I₂ → R-S-S-R + 2 HI
-
Observed in the presence of iodine, forming dimeric structures.
Hydrolysis Reactions
Controlled hydrolysis targets the acetamide and ethoxy groups:
| Conditions | Site Modified | Product |
|---|---|---|
| 6M HCl, reflux | Acetamide | Carboxylic acid (-COOH) and 4-ethoxyaniline |
| BBr₃, CH₂Cl₂ | Ethoxy group | Demethylation to phenolic -OH group |
Kinetic data :
-
Acetamide hydrolysis proceeds with t₁/₂ = 2.3 hrs under acidic conditions.
-
Ethoxy deprotection achieves >90% conversion in 1 hr with BBr₃.
Cycloaddition and Ring-Opening
The furan ring participates in Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic adduct (endo preference) |
| Tetracyanoethylene | Room temperature | Furan ring-opening with CN-group incorporation |
Applications :
Comparative Reactivity Table
A comparison with structural analogs highlights key differences:
Industrial-Scale Considerations
-
Continuous flow reactors optimize exothermic oxidations (e.g., H₂O₂ reactions) by improving heat dissipation.
-
Solvent selection : Ethanol minimizes byproducts in sulfoxide formation compared to DMF.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their substituent variations are summarized below:
Pharmacological Comparisons
- Anti-Exudative Activity : Furyl-containing analogs (e.g., ) exhibit dose-dependent anti-inflammatory effects comparable to diclofenac (8 mg/kg). The ethoxyphenyl group in the target compound may enhance membrane permeability over methoxy or bromo substituents .
- Orco Receptor Modulation : Structurally related to VUAA1 (), an Orco agonist, but the target compound’s butyl and ethoxy groups may shift activity toward antagonism, similar to OLC15 .
- Antimicrobial Potential: Triazole-thioacetamides with pyridinyl or halophenyl groups () show fungicidal activity, suggesting the target compound could be similarly active .
Data Tables
Table 1: Physical Properties of Selected Analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves several multi-step organic reactions:
Formation of the Triazole Ring : The initial step involves the reaction of hydrazine with appropriate carbonyl compounds to form the triazole ring. This can be achieved through cyclization reactions that utilize various hydrazones or hydrazones derived from ketones or aldehydes.
Introduction of the Furan Ring : Following the formation of the triazole structure, the furan ring is introduced through electrophilic substitution reactions. This step may involve the use of furan derivatives that can react with the triazole compound.
Attachment of the Butyl Group : The butyl group is typically added via alkylation reactions where suitable butyl halides are reacted with the triazole intermediate.
Final Coupling Reaction : The last step involves attaching the ethoxyphenylacetamide moiety to the triazole-sulfanyl compound. This can be accomplished through acylation reactions where an acetic acid derivative reacts with an amine or phenol.
Industrial Production Methods
In an industrial context, the production of this compound may utilize optimized reaction conditions to enhance yield and purity:
Continuous Flow Reactors : These reactors can improve efficiency by allowing for better control over reaction parameters such as temperature and pressure.
Automation : Automated systems for mixing and monitoring reactions can lead to increased yields and reduced reaction times.
Optimization of Solvents : The choice of solvents plays a crucial role in maximizing product quality during scale-up processes.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical transformations:
Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones depending on the oxidizing agent used.
Reduction : Reduction reactions may convert functional groups within the molecule into their corresponding amines or alcohols.
Substitution Reactions : The compound can participate in nucleophilic or electrophilic substitution reactions, leading to diverse derivatives.
Common Reagents and Conditions
Common reagents employed in these reactions include:
Oxidizing Agents : Potassium permanganate or hydrogen peroxide for oxidation processes.
Reducing Agents : Lithium aluminum hydride or sodium borohydride for reduction processes.
Nucleophiles/Electrophiles : Various nucleophiles like amines or alcohols for substitution reactions.
Reaction conditions such as temperature and pH are meticulously controlled to achieve desired outcomes.
Comparison with Similar Compounds
The unique combination of functional groups in 2-{[4-butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide enhances its solubility and stability compared to similar compounds.
Q & A
Synthetic Strategies and Structural Confirmation
Q: What synthetic strategies are employed for the preparation of 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide and its derivatives? A: The synthesis involves a multi-step protocol:
Core Formation : Cyclization of thiosemicarbazides under alkaline conditions to generate the 1,2,4-triazole ring.
Functionalization : Introduction of the sulfanylacetamide moiety via nucleophilic substitution.
Derivatization : Substituent variation at the triazole 4-position (e.g., alkyl, aryl groups) and acetamide phenyl ring.
Structural confirmation requires spectroscopic methods (¹H/¹³C NMR for regiochemistry, FT-IR for functional groups) and X-ray crystallography for absolute configuration .
Biological Activity Evaluation Models
Q: What experimental models are recommended for assessing anti-exudative activity? A: The formalin-induced rat paw edema model is widely used:
Edema Induction : Subplantar formalin injection (1–2% v/v).
Dosing : Intraperitoneal or oral administration of test compounds.
Quantification : Edema volume measured via plethysmometry at 3–24 hours post-induction.
Histopathology : Tissue sections analyzed for leukocyte infiltration and vascular permeability .
Structure-Activity Relationship (SAR) Optimization
Q: How can researchers systematically investigate SAR to enhance pharmacological profiles? A: Key approaches include:
Position-Specific Modifications :
- Triazole 4-position: Introduce electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups.
- Acetamide phenyl ring: Vary substituents (e.g., ethoxy, fluorine) to modulate lipophilicity.
QSAR Modeling : Use Hammett constants or molecular descriptors (logP, polar surface area) with multivariate regression to predict activity trends.
In Silico Screening : Molecular docking against inflammatory targets (e.g., COX-2) to prioritize synthetic targets .
Advanced Structural Characterization Techniques
Q: What advanced methods resolve structural ambiguities in triazole-acetamide derivatives? A: Critical techniques include:
Single-Crystal X-ray Diffraction : Resolves bond lengths/angles and hydrogen-bonding networks (e.g., N–H···O interactions forming dimeric motifs) .
Dynamic NMR : Temperature-dependent studies to analyze conformational flexibility.
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula with <5 ppm error.
Addressing Contradictory Biological Data
Q: How should researchers resolve discrepancies between in vitro and in vivo activity data? A: Follow a systematic validation workflow:
Compound Stability : HPLC monitoring under physiological conditions (pH 7.4, 37°C).
Metabolic Profiling : Incubate with liver microsomes to identify active metabolites.
Pharmacokinetics : Measure plasma/tissue exposure levels via LC-MS.
Orthogonal Assays : Compare results across multiple inflammation models (e.g., carrageenan-induced edema vs. cytokine ELISA) .
Analytical Methods for Purity and Identity
Q: What analytical methods ensure batch-to-batch consistency? A: Essential protocols include:
Chromatography :
- HPLC : Reverse-phase C18 columns, UV detection at 254 nm; purity ≥95% by peak area.
- TLC : Silica gel GF₂₅₄ with ethyl acetate/hexane eluents.
Spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
